molecular formula C23H22ClN7OS B3413962 1-[3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-[2-(ethylsulfanyl)benzoyl]piperazine CAS No. 946285-03-6

1-[3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-[2-(ethylsulfanyl)benzoyl]piperazine

Cat. No.: B3413962
CAS No.: 946285-03-6
M. Wt: 480 g/mol
InChI Key: RXJOIUHXRJEHAF-UHFFFAOYSA-N
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Description

1-[3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-[2-(ethylsulfanyl)benzoyl]piperazine (CAS 946285-03-6) is a chemical compound with a molecular formula of C23H22ClN7OS and a molecular weight of 479.98 g/mol . This research chemical features a complex structure incorporating a triazolo[4,5-d]pyrimidine core, a sign of its potential in medicinal chemistry and drug discovery research. The compound is supplied with a minimum purity of 90% and is available for various research applications . Triazolo[4,5-d]pyrimidine derivatives are a significant area of investigation in early-stage pharmaceutical development. Published scientific literature and patents indicate that compounds within this structural class are frequently explored for their potential biological activities . For instance, similar triazolo[4,5-d]pyrimidine derivatives have been investigated for the treatment of diseases such as cancer, showcasing the value of this scaffold in developing novel therapeutic agents . The presence of the piperazine and ethylsulfanyl substituents in this specific molecule may influence its physicochemical properties and interaction with biological targets, making it a compound of interest for structure-activity relationship (SAR) studies and hit-to-lead optimization campaigns. Product Identifiers: CAS Number: 946285-03-6; PubChem CID: 26844806; Other synonyms: F2865-0758, AKOS005010038, VU0502975-1 . This product is intended For Research Use Only (RUO). It is not intended for human or veterinary diagnostic or therapeutic uses, or for direct consumer use. Researchers should handle all chemical compounds appropriately and in accordance with their institution's safety protocols.

Properties

IUPAC Name

[4-[3-(4-chlorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-(2-ethylsulfanylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClN7OS/c1-2-33-19-6-4-3-5-18(19)23(32)30-13-11-29(12-14-30)21-20-22(26-15-25-21)31(28-27-20)17-9-7-16(24)8-10-17/h3-10,15H,2,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXJOIUHXRJEHAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClN7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-[2-(ethylsulfanyl)benzoyl]piperazine involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the triazolopyrimidine core, followed by the introduction of the chlorophenyl group and the piperazine ring. The final step involves the substitution of the piperazine ring with the ethylsulfanylbenzoyl moiety. Reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product .

Chemical Reactions Analysis

1-[3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-[2-(ethylsulfanyl)benzoyl]piperazine undergoes various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

    Cyclization: The triazolopyrimidine core can participate in cyclization reactions to form fused heterocyclic systems

Scientific Research Applications

1-[3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-[2-(ethylsulfanyl)benzoyl]piperazine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-[2-(ethylsulfanyl)benzoyl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolopyrimidine core is known to inhibit certain enzymes, while the chlorophenyl group enhances binding affinity to target proteins. The ethylsulfanylbenzoyl moiety may contribute to the compound’s lipophilicity, facilitating its cellular uptake and distribution .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues

Compound Name Key Structural Differences Reported Activity Reference
1-[3-(4-Chlorophenyl)-3H-triazolo[4,5-d]pyrimidin-7-yl]-4-(2-fluorobenzenesulfonyl)piperazine Fluorobenzenesulfonyl vs. ethylsulfanylbenzoyl Unspecified; sulfonyl groups often enhance receptor binding affinity
1-(4-Chlorobenzyl)-4-[4-(methylsulfanyl)benzyl]piperazine Benzyl substituents vs. triazolopyrimidine linkage Anthelmintic, antibacterial
1-(4-Chlorobenzhydryl)piperazine derivatives (e.g., 5a-g) Benzhydryl vs. triazolopyrimidine core Cytotoxic against leukemia (IC₅₀: 2–15 μM) and breast cancer cell lines
1-(3-Chlorophenyl)piperazine (mCPP) Simple phenyl vs. fused heterocyclic system Serotonergic agonist; implicated in designer drug toxicity

Functional Analogues

  • Antiplatelet/Antibacterial Triazolopyrimidines :
    Compounds like 16m and 7u () share the triazolo[4,5-d]pyrimidine scaffold but lack the piperazine moiety. These derivatives demonstrated antiplatelet activity (IC₅₀: 0.5–2.0 μM) and antibacterial effects against S. aureus (MIC: 4–16 μg/mL). The addition of piperazine in the target compound may confer dual activity by combining kinase inhibition (triazolopyrimidine) with receptor modulation (piperazine) .

  • Piperazine-Based Antidepressants: Derivatives such as 5a-j (oxadiazole-piperazine hybrids) exhibit MAO-B inhibitory activity (IC₅₀: 0.8–5.2 μM) and antidepressant effects in rodent models .
  • Anticancer Piperazines :
    The benzhydryl-piperazine derivatives () show cytotoxicity via apoptosis induction, with IC₅₀ values comparable to doxorubicin in leukemia cells. The triazolopyrimidine core in the target compound may enhance DNA intercalation or topoisomerase inhibition, as seen in similar fused heterocycles .

Key Research Findings and Gaps

  • Biological Activity :
    While exact data for the target compound are unavailable, structural analogues highlight triazolopyrimidines as kinase inhibitors (e.g., Aurora B) and piperazines as chemosensitizers. Synergistic effects are plausible but untested .

  • Toxicity Considerations :
    Piperazine derivatives with chlorophenyl groups (e.g., mCPP) exhibit neurotoxicity at high doses, but beta-cyclodextrin modifications () or bulky substituents (e.g., triazolopyrimidine) may mitigate this risk .

  • Computational Predictions : Molecular docking (as in ) could predict serotonin receptor affinity for the target compound, but its triazolopyrimidine core likely shifts selectivity toward kinases or bacterial targets .

Biological Activity

The compound 1-[3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-[2-(ethylsulfanyl)benzoyl]piperazine is a synthetic molecule that has garnered attention in pharmacological research due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure

The molecular formula for this compound is C23H24ClN5SC_{23}H_{24}ClN_5S, with a molecular weight of approximately 486.88 g/mol. The structure features a triazolo-pyrimidine core linked to a piperazine moiety, which is known for its ability to interact with various biological targets.

Research into the biological activity of this compound suggests several potential mechanisms:

  • Antioxidant Activity : Compounds with similar triazolo-pyrimidine structures have been shown to exhibit antioxidant properties, which may contribute to neuroprotective effects in models of oxidative stress .
  • Neuroprotective Effects : Preliminary studies indicate that derivatives of triazolo-pyrimidines can mitigate symptoms associated with neurodegenerative diseases by reducing oxidative stress and enhancing neuronal survival .
  • Cytotoxicity Against Cancer Cells : Some derivatives exhibit selective cytotoxicity against cancer cell lines such as MCF-7 and HCT-116. The IC50 values for these compounds suggest a promising profile for anticancer activity .

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of related compounds:

Activity Compound IC50 (µM) Cell Line Reference
CytotoxicityThiazolo[4,5-d]pyrimidine Derivative19.4 ± 0.22MCF-7
CytotoxicityThiazolo[4,5-d]pyrimidine Derivative14.5 ± 0.30HCT-116
NeuroprotectionTriazolo-Pyrimidine DerivativesN/AHaloperidol Model
Antioxidant ActivityVarious Triazolo-PyrimidinesN/AMouse Brain Homogenate

Case Studies

  • Neuroprotective Evaluation : A study evaluated the neuroprotective effects of triazolo-pyrimidine derivatives in a haloperidol-induced catalepsy model in mice. The results indicated significant reductions in cataleptic symptoms and oxidative stress markers, suggesting that these compounds may be beneficial in treating Parkinsonian symptoms .
  • Anticancer Studies : In vitro assays on MCF-7 and HCT-116 cell lines demonstrated that certain derivatives exhibited potent anticancer activity, with lower IC50 values compared to standard chemotherapeutics like doxorubicin. This highlights their potential as lead compounds for further development in cancer therapy .

Q & A

Q. What are the key synthetic strategies for preparing this triazolo-pyrimidine-piperazine hybrid compound?

The synthesis typically involves multi-step routes:

  • Step 1 : Formation of the triazolo-pyrimidine core via cyclocondensation of substituted amidines with nitriles under acidic conditions .
  • Step 2 : Introduction of the 4-chlorophenyl group at the triazole position using Suzuki-Miyaura coupling or nucleophilic substitution .
  • Step 3 : Functionalization of the piperazine ring via coupling with 2-(ethylsulfanyl)benzoyl chloride in the presence of a base (e.g., K₂CO₃) . Critical parameters : Catalyst choice (e.g., Pd/C for coupling reactions), solvent selection (DMF or DCM), and temperature control (60–120°C) significantly affect yield .

Q. How can researchers validate the compound’s structural integrity post-synthesis?

Use a combination of:

  • Nuclear Magnetic Resonance (NMR) : Confirm substitution patterns (e.g., ¹H-NMR for ethylsulfanyl protons at δ 1.2–1.4 ppm; ¹³C-NMR for triazole C=N signals at ~150 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ matching calculated exact mass within 5 ppm error) .
  • X-ray Crystallography (if crystalline): Resolve ambiguities in regiochemistry of the triazolo-pyrimidine core .

Q. What are the recommended protocols for handling and storing this compound?

  • Storage : Under inert atmosphere (N₂ or Ar) at –20°C to prevent oxidation of the ethylsulfanyl group .
  • Solubility : Pre-dissolve in DMSO (10 mM stock) for biological assays; avoid aqueous buffers due to limited solubility .
  • Safety : Use fume hoods and PPE (gloves, lab coat) due to potential irritancy of intermediates like benzoyl chlorides .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s biological efficacy?

  • Key modifications :
Region Modification Biological Impact
TriazoleReplace 4-chlorophenyl with 4-methoxyphenylEnhanced kinase inhibition (e.g., CDK2)
PiperazineSubstitute ethylsulfanyl with methylsulfonylImproved solubility but reduced cell permeability
BenzoylIntroduce electron-withdrawing groups (e.g., -NO₂)Increased binding affinity to ATP pockets
  • Methodology : Use in silico docking (AutoDock Vina) paired with in vitro enzymatic assays (e.g., kinase profiling) to prioritize analogs .

Q. How should researchers resolve contradictions in biological activity data across assays?

  • Case Example : High in vitro potency but low cellular activity may stem from poor membrane permeability or metabolic instability.
  • Approach :

Permeability : Assess via PAMPA or Caco-2 assays; if low, introduce prodrug moieties (e.g., esterification of the benzoyl group) .

Metabolic Stability : Conduct microsomal stability assays (human liver microsomes). If rapid degradation occurs, modify labile groups (e.g., replace ethylsulfanyl with cyclopropyl) .

Off-Target Effects : Use proteome-wide profiling (e.g., KINOMEscan) to identify non-specific binding .

Q. What experimental strategies can elucidate the compound’s mechanism of action?

  • Target Deconvolution :
  • Chemical Proteomics : Use affinity chromatography with a biotinylated analog to pull down binding proteins .
  • CRISPR-Cas9 Screening : Identify gene knockouts that confer resistance to the compound .
    • Pathway Analysis : Pair RNA-seq (to detect downstream gene expression changes) with phosphoproteomics (to map kinase inhibition) .

Data Contradiction Analysis

Q. Why do analogs with similar structures exhibit divergent toxicity profiles?

  • Hypothesis : Subtle structural changes (e.g., substituent electronegativity) alter off-target binding.
  • Validation :
  • ToxScreen™ Assays : Compare hepatotoxicity and cardiotoxicity of analogs .
  • Molecular Dynamics Simulations : Identify unintended interactions with hERG channels or cytochrome P450 enzymes .

Methodological Best Practices

Q. How to troubleshoot low yields during piperazine coupling reactions?

  • Issue : Incomplete acylation of piperazine.
  • Solutions :
  • Use a 10% molar excess of 2-(ethylsulfanyl)benzoyl chloride.
  • Activate the carboxyl group with HATU or EDCI to improve coupling efficiency .
  • Monitor reaction progress via TLC (silica gel, eluent: 7:3 hexane/EtOAc) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-[2-(ethylsulfanyl)benzoyl]piperazine
Reactant of Route 2
Reactant of Route 2
1-[3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-[2-(ethylsulfanyl)benzoyl]piperazine

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